REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]([NH:10][C:11]2[C:19]3[C:14](=[CH:15][CH:16]=[C:17]([CH2:20][C:21]4[CH:26]=[C:25]([F:27])[CH:24]=[C:23]([F:28])[CH:22]=4)[CH:18]=3)[NH:13][N:12]=2)=[O:9])=[CH:6][CH:5]=[C:4]([Cl:29])[N:3]=1.CCN(C(C)C)C(C)C.[O:39]1[CH2:44][CH2:43][CH:42]([NH2:45])[CH2:41][CH2:40]1>O1CCOCC1.CCOC(C)=O>[Cl:29][C:4]1[N:3]=[C:2]([NH:45][CH:42]2[CH2:43][CH2:44][O:39][CH2:40][CH2:41]2)[C:7]([C:8]([NH:10][C:11]2[C:19]3[C:14](=[CH:15][CH:16]=[C:17]([CH2:20][C:21]4[CH:22]=[C:23]([F:28])[CH:24]=[C:25]([F:27])[CH:26]=4)[CH:18]=3)[NH:13][N:12]=2)=[O:9])=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=C1C(=O)NC1=NNC2=CC=C(C=C12)CC1=CC(=CC(=C1)F)F)Cl
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)N
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(28 mg, 0.28 mmol) Reaction mixture
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude was purified by flash chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=N1)NC1CCOCC1)C(=O)NC1=NNC2=CC=C(C=C12)CC1=CC(=CC(=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |